molecular formula C17H28Cl2N2O3 B2431269 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1184971-36-5

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2431269
CAS No.: 1184971-36-5
M. Wt: 379.32
InChI Key: JIUQSAQJSLIQDW-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an allyloxy group, a methoxyphenyl group, and a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Allyloxy Intermediate: The allyloxy group is introduced through an etherification reaction, where an allyl alcohol reacts with an appropriate halide under basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with the allyloxy intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methoxybenzene derivative reacts with the piperazine intermediate in the presence of a Lewis acid catalyst.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Epoxides and Aldehydes: From oxidation reactions.

    Secondary Amines: From reduction reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to serotonin or dopamine receptors, influencing neurotransmitter activity.

    Pathways Involved: It may modulate signaling pathways related to mood regulation and anxiety.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Allyloxy)-3-(4-(2-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
  • 1-(Allyloxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its methoxyphenyl group, which may confer distinct pharmacological properties compared to its chloro- and fluoro- analogs. The methoxy group can influence the compound’s binding affinity and selectivity for specific receptors, potentially leading to different therapeutic effects.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h3-7,15,20H,1,8-14H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUQSAQJSLIQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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